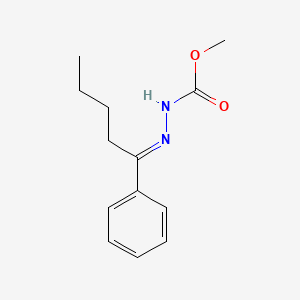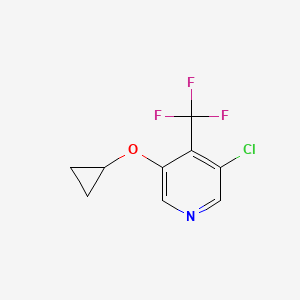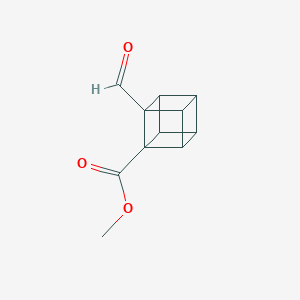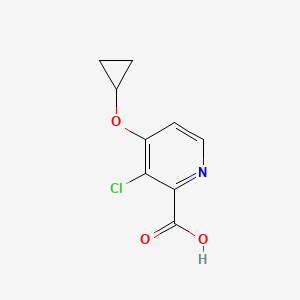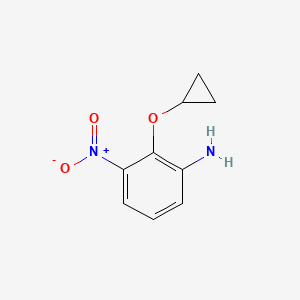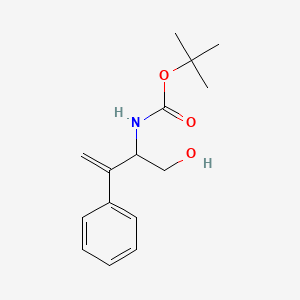
tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate is an organic compound with the molecular formula C14H21NO3. This compound is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a phenyl group attached to a butenyl chain. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenylbutenyl derivative. One common method involves the use of tert-butyl carbamate and 1-hydroxy-3-phenylbut-3-en-2-one in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at low temperatures.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of tert-butyl N-(1-oxo-3-phenylbut-3-en-2-yl)carbamate.
Reduction: Regeneration of the original hydroxy compound.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
tert-Butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a protecting group for amines.
Biology: In the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations
Mechanism of Action
The mechanism of action of tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the phenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-hydroxycarbamate
Uniqueness
tert-Butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate is unique due to the presence of the butenyl chain, which provides additional reactivity and versatility in chemical reactions. The combination of the tert-butyl group and the phenyl group also enhances its stability and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(1-hydroxy-3-phenylbut-3-en-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(12-8-6-5-7-9-12)13(10-17)16-14(18)19-15(2,3)4/h5-9,13,17H,1,10H2,2-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCMXAPYVHJEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
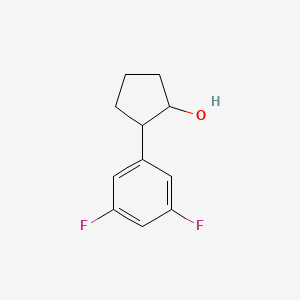
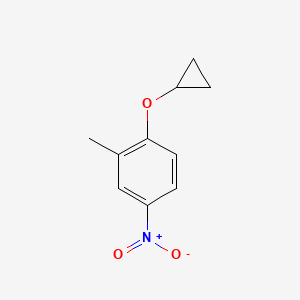
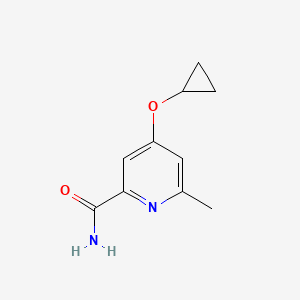
![N,N'-bis[4-(tert-butylsulfamoyl)phenyl]hexanediamide](/img/structure/B14805875.png)
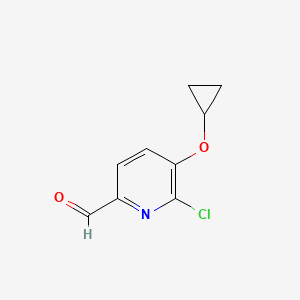
![Benzonitrile, 4-[7-[[(4-fluorophenyl)methyl]amino][1,2,4]triazolo[1,5-a]pyridin-5-yl]-](/img/structure/B14805885.png)
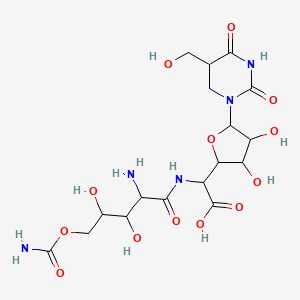
![(2E)-N-[(3,4-dichlorophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B14805918.png)
